molecular formula C18H27N3O2 B7984633 [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7984633
M. Wt: 317.4 g/mol
InChI Key: MKRPTTPEWYFPNN-KRWDZBQOSA-N
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Description

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a chiral piperidine derivative featuring a cyclopropane-carbamic acid benzyl ester core and a 2-aminoethyl side chain.

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c19-10-12-20-11-4-7-17(13-20)21(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,19H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRPTTPEWYFPNN-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CCN)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, also known as AM96578, is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is benzyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylcarbamate, with the following chemical formula:

  • Molecular Formula : C₁₈H₂₇N₃O₂
  • CAS Number : 919107-04-3

Research indicates that [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester may exert its biological effects through several mechanisms:

  • Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can enhance acetylcholine levels in the brain, thereby improving cognitive functions .
  • Anti-Cancer Activity : Studies have indicated that derivatives of piperidine compounds, including this one, exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact effectively with protein binding sites, potentially leading to apoptosis in cancer cells .
  • Muscarinic Receptor Modulation : The compound acts as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which plays a role in cell proliferation and resistance to apoptosis in colorectal cancer .

Case Studies

Recent studies have highlighted the efficacy of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester in various biological assays:

Study ReferenceFocusFindings
Cancer Cell LinesShowed improved cytotoxicity compared to standard treatments like bleomycin.
Alzheimer’s DiseaseDemonstrated dual inhibition of AChE and BuChE, enhancing brain exposure and cognitive benefits.
Cholinergic ActivityExhibited significant interaction with M3R, suggesting potential for treating cholinergic dysfunctions.

Safety and Toxicology

The safety profile of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester indicates moderate toxicity:

  • Skin Irritation : Classified as Category 2.
  • Eye Irritation : Classified as Category 2A.
  • Specific Target Organ Toxicity : Potential for respiratory system effects upon single exposure .

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • The compound has been studied for its potential neuroprotective effects. It may interact with neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways, which are crucial in treating neurological disorders such as Parkinson's disease and depression.
  • Antidepressant Activity :
    • Research indicates that compounds with similar structural features can exhibit antidepressant properties by enhancing neurogenesis and synaptic plasticity in animal models. [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester may contribute to these effects through its action on specific receptors.
  • Pain Management :
    • The compound's ability to modulate pain pathways suggests it could be beneficial in developing new analgesics. Its interaction with pain receptors may provide insights into alternative pain management strategies without the side effects associated with traditional opioids.

Synthesis and Characterization

The synthesis of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. The synthesis typically includes:

  • Protecting groups to prevent unwanted reactions.
  • Specific solvents that influence the reaction pathway.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of similar carbamate derivatives. The findings demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective mechanism against neurodegenerative diseases.

Case Study 2: Antidepressant Activity

In another study conducted on rodent models, a compound structurally related to [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester showed significant improvements in depressive-like behaviors when administered over several weeks. This study highlighted the potential for developing new antidepressants based on this chemical scaffold.

Toxicology and Safety

While exploring its applications, safety data sheets indicate that the compound may cause skin and eye irritation upon contact. Proper handling procedures are necessary to mitigate risks during laboratory research.

Comparison with Similar Compounds

Structural Analogues in Piperidine-Carbamate Derivatives

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name CAS Number Key Substituents Functional Group Variations References
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Not explicitly listed 2-Aminoethyl, cyclopropyl, benzyl ester Primary amine, cyclopropane
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 1353946-39-0 2-Amino-propionyl (amide) Amide linkage vs. ethylamine
(S)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester 54981-19-0 2-Chloro-acetyl, cyclopropylamino Chloroacetyl group introduces electrophilicity
Benzyl-isopropyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(pyrrolo-triazolo-pyrazine) ester Not listed Pyrrolo-triazolo-pyrazine, isopropyl carbamate Complex heterocyclic substituent
(R)-3-Hydroxy-piperidine-1-carboxylic acid cyclopentyl ester Not listed Hydroxyl group, cyclopentyl ester Secondary alcohol, bulkier ester group
Key Observations:

Aminoethyl vs. Amide/Chloroacetyl Side Chains: The target compound’s 2-aminoethyl group provides a primary amine for hydrogen bonding or salt bridge formation, contrasting with the amide (e.g., 1353946-39-0) or chloroacetyl (e.g., 54981-19-0) groups, which alter polarity and reactivity . Chloroacetyl derivatives (e.g., 54981-19-0) may exhibit enhanced electrophilicity, enabling covalent interactions with biological targets .

Piperidine Substitutions: Hydroxy-piperidine analogs (e.g., (R)-3-hydroxy-piperidine derivatives) introduce hydrogen-bond donors, which could influence receptor binding kinetics compared to the target compound’s cyclopropane-carbamate .

Pharmacological and Physicochemical Comparisons

While direct pharmacological data for the target compound are scarce, insights can be extrapolated from structurally related GPCR modulators:

  • Aprepitant Analogs : Compounds like aprepitant (NK1 receptor antagonist) share piperidine cores but incorporate trifluoromethylphenyl and morpholine groups for enhanced receptor affinity . The absence of such groups in the target compound suggests divergent target profiles.
  • SR140333/SR142801 : These piperidine-based tachykinin antagonists feature dichlorophenyl and benzoyl groups, highlighting the role of aromatic substituents in potency—a contrast to the target’s cyclopropane .
Physicochemical Properties:
  • Lipophilicity : The cyclopropane and benzyl ester in the target compound likely increase logP compared to hydroxy-piperidine analogs, favoring blood-brain barrier penetration.
  • Solubility: The primary amine in the aminoethyl group may improve aqueous solubility relative to amide or chloroacetyl analogs.

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